2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride
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Overview
Description
2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to form β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. For example, the use of calcium chloride as a desiccant and potassium carbonate in ethanol or ethylene glycol can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . Reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of catalysts like calcium chloride .
Major Products
The major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones . These products are of interest due to their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-b][1,4]diazepine derivatives and thieno[3,2-d]pyrimidine derivatives . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
90070-17-0 |
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Molecular Formula |
C10H13ClN2S |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C10H12N2S.ClH/c1-6-7(2)11-9-4-13-5-10(9)12-8(6)3;/h4-6H,1-3H3;1H |
InChI Key |
ZQBNPKZNGJGIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=CSC=C2N=C1C)C.Cl |
Origin of Product |
United States |
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